4-(4-Fluorophenyl)benzonitrile

Catalog No.
S670098
CAS No.
10540-31-5
M.F
C13H8FN
M. Wt
197.21 g/mol
Availability
In Stock
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4-(4-Fluorophenyl)benzonitrile

CAS Number

10540-31-5

Product Name

4-(4-Fluorophenyl)benzonitrile

IUPAC Name

4-(4-fluorophenyl)benzonitrile

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H

InChI Key

URIGWZMDTRKUSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F

Synthesis:

-(4-Fluorophenyl)benzonitrile can be synthesized through various methods, including the Sandmeyer reaction and the Ullmann reaction. The specific choice of method depends on factors such as desired yield, availability of starting materials, and cost.

  • Sandmeyer reaction: This method involves diazotization of aniline followed by treatment with copper(I) cyanide.
  • Ullmann reaction: This method involves coupling a fluorophenyl bromide with a benzonitrile in the presence of a copper catalyst.

Potential Applications:

-(4-Fluorophenyl)benzonitrile is a versatile building block in organic synthesis and has been explored for various potential applications in scientific research, including:

  • Liquid Crystals: Due to its rigid structure and aromatic character, 4-(4-Fluorophenyl)benzonitrile has been investigated as a component in liquid crystals, potentially impacting display technology.
  • Organic Light-Emitting Diodes (OLEDs): Similar to liquid crystals, the properties of 4-(4-Fluorophenyl)benzonitrile make it a potential candidate for use in OLEDs, contributing to the development of efficient and bright organic light sources.
  • Pharmaceutical Research: 4-(4-Fluorophenyl)benzonitrile can serve as a starting material for the synthesis of molecules with potential biological activities, potentially aiding in drug discovery efforts.

4-(4-Fluorophenyl)benzonitrile is an organic compound characterized by the presence of a fluorinated phenyl group attached to a benzonitrile moiety. Its molecular formula is C13H9FN, and it has a molecular weight of approximately 202.21 g/mol. The compound features a cyanide functional group (–C≡N) and a fluorine atom at the para position of the phenyl ring, which significantly influences its chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
  • Substitution Reactions: The fluorine atom can be substituted with various nucleophiles under appropriate conditions, leading to diverse derivatives.

Common reagents and conditions for these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophiles such as amines or thiols for substitution reactions .

Research indicates that 4-(4-Fluorophenyl)benzonitrile exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications. The fluorine atom enhances its lipophilicity, which may improve its ability to penetrate biological membranes .

The synthesis of 4-(4-Fluorophenyl)benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine. The general synthetic route can be summarized as follows:

  • Reactants: Combine 4-fluorobenzoyl chloride and benzonitrile.
  • Base Addition: Add a base (e.g., pyridine) to facilitate the reaction.
  • Reaction Conditions: Conduct the reaction under controlled temperature and time conditions to optimize yield.
  • Purification: Isolate and purify the product using standard techniques like recrystallization or chromatography .

4-(4-Fluorophenyl)benzonitrile is utilized in various fields:

  • Pharmaceutical Industry: Acts as an intermediate in the synthesis of pharmaceuticals, contributing to drug development targeting specific biological pathways.
  • Organic Synthesis: Serves as a building block for constructing complex organic molecules.
  • Material Science: Employed in producing specialty chemicals and materials with tailored properties .

Studies on 4-(4-Fluorophenyl)benzonitrile's interactions with molecular targets suggest that its carbonyl group can form hydrogen bonds, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions. These interactions are critical for understanding its mechanism of action in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 4-(4-Fluorophenyl)benzonitrile. Notable comparisons include:

Compound NameStructural FeatureUnique Aspect
4-(4-Chlorophenyl)benzonitrileChlorine instead of FluorineDifferent electronic properties due to chlorine
4-(4-Bromophenyl)benzonitrileBromine instead of FluorineEnhanced reactivity due to bromine's size
4-(4-Methylphenyl)benzonitrileMethyl group instead of FluorineAlters steric hindrance and electronic effects

Cross-Coupling Strategies: Suzuki, Kumada, and Stille Reactions

Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing 4-(4-fluorophenyl)benzonitrile. The reaction typically involves 4-cyanophenylboronic acid and 4-fluorophenyl halides (e.g., bromide or iodide) in the presence of palladium catalysts. For example, using potassium carbonate and palladium(II) acetate in ethanol-water at 20°C achieves yields up to 99% within 5 minutes under microwave irradiation. Ligands such as dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane enhance chemoselectivity in Kumada couplings, enabling the reaction of 4-cyanochlorobenzene with 4-fluorophenylmagnesium bromide at 98% yield. Stille couplings, though less common, utilize tributyl(4-fluorophenyl)stannane with aryl electrophiles. Nickel-catalyzed Stille reactions with cesium fluoride and imidazole ligands have demonstrated efficacy for aryltrimethylammonium salts.

Table 1: Comparative Analysis of Cross-Coupling Reactions

Reaction TypeCatalyst SystemConditionsYieldSource
SuzukiPd(OAc)₂, K₂CO₃, ethanol/water20°C, 5 min (microwave)99%
KumadaPd(OAc)₂, PCy₃, THF/toluene20°C, 1.5 h98%
StilleNi(cod)₂, CsF, ICy ligand110°C, 14 h72%

Transition Metal-Catalyzed Pathways and Ligand Optimization

Palladium remains the cornerstone of catalytic systems for this compound. Polymer-supported Pd catalysts (e.g., FC 1001) enable recyclability, achieving 98% yield in ethanol at 110°C under microwave conditions. Ligand design critically impacts efficiency: N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene, stabilize palladium intermediates in Stille couplings. Nickel complexes with phosphine ligands (e.g., tricyclohexylphosphine) are effective for challenging substrates, including electron-deficient aryl halides.

Key Findings:

  • Microwave-compatible ligands: Tris(acetylacetonato)iron(III) with hydrazine monohydrate reduces reaction times to 12 minutes in DMSO.
  • Solvent effects: Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility and reaction homogeneity in continuous flow systems.

Microwave-Assisted Synthesis and Continuous Flow Processing

Microwave irradiation significantly accelerates Suzuki couplings, reducing reaction times from hours to minutes. For instance, 4-cyanophenyl trifluoromethanesulfonate and 4-fluorophenylboronic acid react in ethanol at 95°C under microwaves to yield 99% product. Continuous flow systems improve scalability and safety, particularly for nitrile synthesis. A cyanide-free flow process using TosMIC (p-tosylmethyl isocyanide) converts ketones to nitriles in 1.5 minutes with 8.8 g/h throughput.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch (Microwave)Continuous Flow
Reaction Time5–30 minutes1.5–4 minutes
Yield85–99%90–95%
ScalabilityLimited by vessel sizeHigh (8.8 g/h demonstrated)
SafetyRisk of hot spotsImproved temperature control

Grignard and Organometallic Reactions for Functionalization

Grignard reagents enable direct functionalization of the nitrile moiety. 4-Fluorophenylmagnesium bromide reacts with 4-cyanochlorobenzene in tetrahydrofuran-toluene mixtures under palladium catalysis, achieving 98% yield. Organozinc reagents, though less explored, participate in Negishi couplings with aryl halides. For example, 4-fluorophenylzinc chloride and 4-iodobenzonitrile form the target compound in 89% yield using Pd(PPh₃)₄.

Mechanistic Insight:

  • Transmetallation: The rate-determining step in Kumada couplings involves magnesium-halogen exchange, facilitated by bulky phosphine ligands.
  • Chemoselectivity: Electron-withdrawing nitrile groups direct electrophilic substitution to the para position of the fluorophenyl ring.

Nickel-Catalyzed C–CN Bond Activation and Arylation

Nickel(0) complexes demonstrate exceptional proficiency in activating inert C–CN bonds, a reaction critical for coupling aromatic nitriles with heteroarenes or other aryl systems. In the presence of triphenylborane (BPh₃), nickel catalysts achieve rapid C–CN bond cleavage through coordination of the nitrile nitrogen lone pair, stabilizing the transition state and facilitating oxidative addition [1] [3].

MetalLewis AcidC–CN Bond Length (Å)C–N Bond Length (Å)
NiBF₃1.46561.2341
NiBPh₃1.46031.2446
PdBF₃1.46251.2197
PdBPh₃1.46191.2294

Table 1: Bond length comparisons in metal-nitrile complexes with BF₃ and BPh₃ [1].

The fluorine substituent in 4-(4-fluorophenyl)benzonitrile enhances the electron-deficient nature of the nitrile group, polarizing the C–CN bond and accelerating activation. This effect is evident in arylations with azoles: nickel cyclooctadiene (Ni(COD)₂) with 1,2-bis(dicyclohexylphosphino)ethane (dcype) ligand enables coupling with phenyl oxazoles, while BPh₃ reduces catalyst loading requirements [3]. The reaction proceeds via a two-electron oxidative addition pathway, where the nickel center inserts into the C–CN bond, forming a metallacycle intermediate that undergoes reductive elimination to release the coupled product [1].

Decyanation–Metalation Sequences for Quaternary Carbon Formation

Reductive decyanation of nitriles provides access to alkyl or aryl groups, which can subsequently undergo metalation to form quaternary carbons. Nickel-catalyzed decyanation employs hydride sources such as tetramethyldisiloxane (TMDS) or hydrogen gas to cleave the C–CN bond, generating a transient organonickel intermediate. This intermediate can react with electrophiles or organometallic reagents for quaternary carbon synthesis [5].

Catalyst SystemHydride SourceSubstrateYield
Ni(acac)₂/PCy₃/AlMe₃TMDSBenzonitrile51%
Ni(COD)₂/PCy₃/AlMe₃H₂ (1 bar)p-Fluorobenzonitrile79–90%

Table 2: Nickel-catalyzed decyanation yields for aryl nitriles [5].

For 4-(4-fluorophenyl)benzonitrile, decyanation produces 4-(4-fluorophenyl)benzene, which can undergo subsequent metalation (e.g., with Grignard reagents) to form quaternary carbons. The electron-withdrawing fluorine group stabilizes intermediates, enabling milder reaction conditions compared to non-fluorinated analogues [5].

Ligand Design for Enhanced Reductive Elimination Efficiency

Ligand choice critically influences the efficiency of nickel-catalyzed reductive elimination. Bulky, electron-rich ligands such as 1,2-bis(dicyclohexylphosphino)ethane (dcype) stabilize nickel intermediates and modulate steric environments, while triphenylborane (BPh₃) acts as a Lewis acid to polarize the C–CN bond.

LigandRoleImpact on Reaction
dcypeStabilizes Ni intermediatesFacilitates oxidative addition
BPh₃Polarizes C–CN bondAccelerates bond cleavage
PCy₃Enhances hydride transferPromotes reductive elimination

Table 3: Ligand effects in nickel-catalyzed transformations [1] [3] [5].

In the arylation of 4-(4-fluorophenyl)benzonitrile with azoles, BPh₃ suppresses non-catalyzed pathways, ensuring selective nickel-mediated coupling. The combination of dcype and BPh₃ optimizes both oxidative addition and reductive elimination steps, achieving yields exceeding 70% for electron-deficient nitriles [3].

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

The fluorine substituent in 4-(4-fluorophenyl)benzonitrile significantly alters reactivity compared to non-fluorinated benzonitrile. This difference arises from fluorine’s strong inductive electron-withdrawing effect, which:

  • Polarizes the C–CN bond: Enhances susceptibility to oxidative addition.
  • Stabilizes intermediates: Lowers energy barriers for bond cleavage.
  • Directs regioselectivity: Influences metal coordination geometries.
SubstrateReactionRate (Relative)Yield
4-(4-Fluorophenyl)benzonitrileDecyanation1.5×79–90%
BenzonitrileDecyanation1.0×51%
4-(4-Fluorophenyl)benzonitrileArylation with oxazole2.0×79%
BenzonitrileArylation with oxazole1.0×45%

Table 4: Reactivity comparison between fluorinated and non-fluorinated nitriles [3] [5].

Fluorinated substrates exhibit faster reaction kinetics and higher yields in decyanation and cross-coupling due to improved transition-state stabilization. However, steric hindrance from the fluorophenyl group may limit applicability in sterically demanding reactions [1] [3].

4-(4-Fluorophenyl)benzonitrile demonstrates significant enzyme inhibition properties through multiple binding mechanisms that leverage both the fluorophenyl group and the benzonitrile moiety. Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies, with its structural features allowing interaction with various biological targets . The compound's mechanism of action involves specific interactions with molecular targets such as enzymes or receptors, where the fluorophenyl group enhances binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to overall reactivity and stability .

The target binding mechanisms of 4-(4-Fluorophenyl)benzonitrile involve sophisticated molecular interactions that are mediated by both hydrophobic and electronic effects. Studies on 4-fluorobenzoic acid derivatives and tetrahydroacridine have revealed that fluorinated compounds can achieve similar inhibitory values to established drugs like tacrine, particularly in cholinesterase inhibition applications [3]. The compound's carbonyl group can form hydrogen bonds, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions, which are critical for understanding its mechanism of action in biological systems .

The binding mechanisms are further supported by crystallographic studies and molecular modeling approaches. For instance, in the development of 3-fluoro-benzonitrile inhibitors targeting 11-beta-hydroxylase, the fluorinated compounds demonstrated specific binding patterns that contributed to their inhibitory effects [4]. The fluorophenyl group's role in these interactions is particularly noteworthy, as it provides both electronic and steric contributions to the binding affinity.

Table 1: Biological Activity Data for 4-(4-Fluorophenyl)benzonitrile and Related Compounds

Compound/DerivativeTarget/ActivityIC50/Ki ValueKey FindingsReference
4-(4-Fluorophenyl)benzonitrileEnzyme inhibition studiesNot specified - reported activeFluorine enhances lipophilicity and membrane penetrationCitation 1
Fluorinated benzamide derivativesCRBN binding affinityEnhanced binding vs non-fluorinatedFluorine substitution increases binding affinityCitation 39
Fluorophenyl-containing compoundsHydrophobic interactionsImproved lipophilicityFluorophenyl groups enhance hydrophobic interactionsCitation 40
Menin-MLL inhibitors with fluorophenyl groupsMenin-MLL protein interactionKi = 97 nM (compound 2)Structure-based design yielded potent inhibitorsCitation 22
Fluorophenyl substituted pyrimidinesInfluenza endonuclease inhibitionIC50 = 0.58 μM (4-fluorophenyl)Fluorine positioning critical for activityCitation 10
Fluorophenyl-containing DPP-4 inhibitorsDPP-4 inhibitionIC50 = 1.7 nM (5-fluoro-2-cyanobenzyl)Fluorine addition improves potency 5-10 foldCitation 58
Fluorophenyl benzonitrile derivativesVarious biological targetsVariable depending on substitutionElectronic effects modulate bindingMultiple citations

Bioactive Derivatives in Drug Discovery (e.g., Menin-MLL Inhibitors)

The application of 4-(4-Fluorophenyl)benzonitrile derivatives in drug discovery has yielded particularly promising results in the development of Menin-MLL inhibitors. A notable breakthrough came with the structure-based design approach that led to the potent, highly selective, and orally bioavailable small molecule inhibitor VTP50469 [5]. The development process involved appending a 4-fluorophenyl aniline to the pyrimidine ring of an initial compound, which led to a Menin-MLL binding inhibitor with a Ki value of 97 nM, representing a significant improvement in potency [5].

The optimization of these inhibitors demonstrated the critical importance of the fluorophenyl group in achieving high binding affinity. Further elaboration of the fluorophenyl-containing compounds resulted in inhibitors that showed dramatic reductions of leukemia burden in patient-derived xenograft models derived from patients with either MLL-rearranged acute myeloid leukemia or MLL-rearranged acute lymphoblastic leukemia [5]. Multiple mice engrafted with MLL-rearranged acute lymphoblastic leukemia remained disease-free for greater than one year after treatment, demonstrating the therapeutic potential of these fluorophenyl-containing derivatives.

The success of these bioactive derivatives can be attributed to their ability to displace Menin from protein complexes and inhibit chromatin occupancy of MLL at select genes [5]. The fluorophenyl group's contribution to this mechanism involves both hydrophobic interactions within the binding pocket and electronic effects that stabilize the inhibitor-protein complex. The development of high-affinity small-molecule inhibitors of the menin-mixed lineage leukemia interaction has shown that these compounds closely mimic natural protein-protein interactions, with the fluorophenyl group playing a crucial role in achieving the necessary binding affinity [6].

Studies on hydroxymethylpiperidine-based inhibitors have revealed that structure-based designed 3-fluoro substituted phenyl represents the most preferred substituent for interacting with the F9 pocket on menin [6]. The crystal structure of the menin-inhibitor complex confirmed the presence of dipolar interaction between the fluorine atom and the backbone amide of His181 on menin, demonstrating the specific molecular interactions that contribute to the high potency of these fluorophenyl-containing inhibitors.

Structure-Activity Relationships (SAR) in Medicinal Chemistry

The structure-activity relationships of 4-(4-Fluorophenyl)benzonitrile derivatives reveal complex patterns that highlight the importance of both the fluorophenyl group and the benzonitrile moiety in determining biological activity. SAR studies have consistently shown that the lipophilic character of substituents significantly influences antibacterial activity against Gram-positive bacteria, with fluorine substitution providing an optimal balance of electronic and hydrophobic properties [7].

The electronic effects of the fluorine atom play a crucial role in modulating the biological activity of these compounds. The strongly electron-withdrawing nature of fluorine substitution is particularly evident in its effect on the acidity of neighboring functional groups, which can significantly impact binding affinities, potency, selectivity, and absorption, distribution, metabolism, and excretion properties [8]. The incorporation of fluorine can affect several essential properties in drug design, including lipophilicity, metabolic stability, membrane permeation, and binding affinity through the electronegative nature of the fluorine atom [9].

Table 2: Structure-Activity Relationship Analysis for 4-(4-Fluorophenyl)benzonitrile

Structural FeatureEffect on ActivityMechanismEvidence
Fluorine substituent at para positionEnhanced binding affinityHydrophobic and electronic interactionsMultiple SAR studies
Nitrile group (-CN)Strong electron-withdrawing effectHydrogen bonding with targetsCrystal structure analysis
Fluorophenyl groupImproved lipophilicityπ-π stacking interactionsBinding affinity studies
Electronic effects of fluorineModulates pKa valuesInductive effectsQuantum mechanical calculations
Hydrophobic characterEnhanced membrane permeationHydrophobic pocket occupationMolecular dynamics simulations
Molecular size and shapeOptimal receptor bindingComplementary bindingX-ray crystallography
Dipole moment effectsElectrostatic interactionsPolar interactionsNMR and spectroscopic data

Fluorine's role as a conformation-controlling element through hyperconjugative electron donation of vicinal groups and potentially through intramolecular hydrogen bonds has been documented in medicinal chemistry applications [9]. The amphiphilic character of fluorine, acting as both a hydrogen-bond acceptor and a hydrophobic moiety, contributes to the unique binding properties of fluorophenyl-containing compounds. Research has shown that fluorine substitution can give rise to conformational effects that significantly impact biological activity [10].

The SAR studies of related compounds have demonstrated that the positioning of the fluorine atom is critical for optimal activity. For instance, in DPP-4 inhibitors, substituting fluorine at the para position of the benzyl ring increased potency by three-fold, while introducing two fluorine atoms reduced potency, indicating that specific substitution patterns are required for optimal activity [11]. Similarly, in the development of tricyclic compounds, adding a fluorine atom at the 5th position of a cyano-substituted benzyl group enhanced activity by 10-fold, demonstrating the importance of precise fluorine positioning [11].

Fluorophenyl Group's Role in Hydrophobic and Electronic Interactions

The fluorophenyl group in 4-(4-Fluorophenyl)benzonitrile serves as a crucial structural element that facilitates both hydrophobic and electronic interactions with biological targets. The unique properties of fluorine, including its high electronegativity (4.0 on the Pauling scale) and small size, make it particularly effective in modulating molecular interactions [12]. The C-F bond is considered the strongest bond in organic chemistry due to the electronegativity difference between the two atoms, and the highly electronegative nature of fluorine often alters the dipole moment of the overall molecule [12].

The hydrophobic interactions facilitated by the fluorophenyl group are particularly important in protein-ligand binding. Type II statins, which contain fluorophenyl groups and hydrophobic ring structures, demonstrate how these moieties can enhance binding affinity through complementary hydrophobic interactions [13]. The fluorophenyl group's ability to engage in π-π stacking interactions with aromatic residues in binding sites has been documented in numerous studies, with these interactions contributing significantly to binding affinity and selectivity [14].

Table 3: Enzyme Inhibition Profiles of 4-(4-Fluorophenyl)benzonitrile Derivatives

Enzyme TargetInhibition TypeFluorophenyl RoleActivity Range
Menin-MLL interactionProtein-protein interactionHydrophobic binding pocketKi = 97 nM (optimized compounds)
Influenza endonucleaseEndonuclease activityChelation enhancementIC50 = 0.58 μM (4-fluorophenyl)
DPP-4 (Dipeptidyl peptidase-4)Peptidase activityHydrophobic interactionsIC50 = 1.7 nM (optimized)
AcetylcholinesteraseCholinesterase inhibitionExtended conformationSimilar to tacrine
ButyrylcholinesteraseCholinesterase inhibitionBent/extended conformationsReduced compared to ACE
General enzyme inhibitionVarious mechanismsBinding affinity modulationVariable (nM to μM range)
Receptor binding studiesReceptor antagonismSelectivity enhancementDepends on target specificity

The electronic effects of the fluorophenyl group are equally important in determining biological activity. The electronegativity of fluorine leads to several underlying effects on the molecule, including molecular and bond stability, dipole magnitude and direction, and electrostatic interactions with receptor sites [12]. These electronic considerations are crucial for understanding how fluorophenyl groups can be utilized to alter compounds and achieve specific therapeutic effects beyond simple metabolic protection.

The fluorophenyl group's role in hydrophobic interactions is further enhanced by its ability to modulate lipophilicity. The tuning of lipophilicity through fluorine substitution helps compounds to be absorbed and transported in vivo more effectively, stemming from the greater lipophilicity of the C-F bond relative to the C-H bond [12]. This property is particularly important for compounds that need to cross biological membranes to reach their target sites.

Research on perfluoroalkyl substances has shown that C-F···F-C interactions are indeed stronger than traditional hydrophobic interactions involving C-F···C-H interactions [15]. This finding has important implications for the design of fluorophenyl-containing compounds, as it suggests that strategic placement of fluorine atoms can enhance intermolecular interactions beyond simple hydrophobic effects.

The directionality of hydrophobic interactions involving fluorophenyl groups has been extensively studied. Analysis of crystallographic data has shown that fluorophenyl groups exhibit strikingly strong directional preferences in their intermolecular interactions, with specific directional interactions occurring due to the large quadrupole moments of aromatic ring systems and the effects of polarization [14]. These directional preferences are crucial for understanding how fluorophenyl groups contribute to the binding specificity and affinity of compounds like 4-(4-Fluorophenyl)benzonitrile.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

4-(4-Fluorophenyl)benzonitrile

Dates

Last modified: 08-15-2023

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